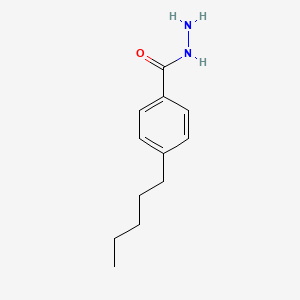

4-Pentylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(15)14-13/h6-9H,2-5,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAKQCZBNZHUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369455 | |

| Record name | 4-pentylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-57-0 | |

| Record name | 4-pentylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Pentylbenzohydrazide

Established Synthetic Pathways for 4-Pentylbenzohydrazide and its Analogues

The construction of the this compound scaffold typically involves a multi-step sequence, beginning with the synthesis of appropriately substituted precursors followed by the formation of the hydrazide moiety.

Precursor Synthesis and Intermediate Derivatization Strategies

The primary precursor for this compound is 4-pentylbenzoic acid. A common route to this intermediate is the Friedel-Crafts acylation of benzene (B151609) with valeryl chloride to form valerophenone, followed by a Clemmensen or Wolff-Kishner reduction of the ketone to yield pentylbenzene. Subsequent oxidation of the pentyl group, for instance using potassium permanganate, furnishes 4-pentylbenzoic acid.

Alternatively, 4-pentylbenzoic acid can be prepared via Grignard reaction of a 4-halobenzonitrile with pentylmagnesium bromide, followed by hydrolysis of the resulting nitrile.

Once 4-pentylbenzoic acid is obtained, it can be converted into more reactive intermediates for the introduction of the hydrazide group. Two primary strategies are employed:

Esterification followed by hydrazinolysis: 4-pentylbenzoic acid can be esterified, typically with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid), to produce the corresponding methyl or ethyl 4-pentylbenzoate. This ester is then reacted with hydrazine (B178648) hydrate (B1144303), usually in a refluxing alcoholic solvent, to yield this compound. This is a widely used and generally efficient method for the synthesis of aroylhydrazides.

Acyl chloride formation followed by reaction with hydrazine: A more reactive intermediate is the acyl chloride. 4-pentylbenzoic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-pentylbenzoyl chloride. This highly electrophilic species readily reacts with hydrazine hydrate, often at low temperatures to control the exothermicity of the reaction, to produce this compound. This method is often faster and can be advantageous for less reactive systems.

| Precursor Route | Key Intermediates | Final Step Reagents |

| Esterification | 4-Pentylbenzoic acid, Methyl 4-pentylbenzoate | Hydrazine hydrate, Ethanol |

| Acyl Halide | 4-Pentylbenzoic acid, 4-Pentylbenzoyl chloride | Hydrazine hydrate, Thionyl chloride |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Microwave Irradiation: The use of microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields for both the esterification and hydrazinolysis steps. The rapid and uniform heating provided by microwaves can accelerate the rate of reaction, minimizing the formation of byproducts that may occur under prolonged heating.

Phase-Transfer Catalysis (PTC): For reactions involving immiscible phases, such as the reaction of an aqueous solution of hydrazine with an organic solution of the ester or acyl chloride, a phase-transfer catalyst can be employed. Quaternary ammonium (B1175870) salts are common PTCs that facilitate the transfer of the hydrazide anion from the aqueous phase to the organic phase, thereby increasing the reaction rate and yield.

Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and outcome. For the hydrazinolysis of esters, alcohols like ethanol or methanol are typically used as they are good solvents for both the ester and hydrazine hydrate. For the reaction of acyl chlorides with hydrazine, aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) may be used to avoid side reactions with the solvent.

Catalyst Loading and Type: In the esterification step, the concentration and type of acid catalyst can be varied to find the optimal conditions. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be used. For methods involving metal catalysts in precursor synthesis, optimizing the catalyst and ligand system is crucial for achieving high selectivity and yield.

Functional Group Interconversions and Strategic Derivatization of the Benzohydrazide (B10538) Moiety

The benzohydrazide moiety of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

N-Substitution Reactions of the Hydrazide Nitrogen Atoms

The two nitrogen atoms of the hydrazide group are nucleophilic and can undergo substitution reactions.

N-Alkylation: The hydrogen atoms on the hydrazide nitrogens can be substituted with alkyl groups. This can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the degree and position of alkylation (i.e., mono- vs. di-alkylation and substitution on the N' vs. the N atom). Selective N'-alkylation is often desired and can be achieved under controlled conditions.

N-Acylation: Reaction of this compound with acyl chlorides or acid anhydrides leads to the formation of N,N'-diacylhydrazines or N'-acyl-4-pentylbenzohydrazides. The terminal nitrogen (N') is generally more nucleophilic and will preferentially react under mild conditions. These acylated derivatives are often stable, crystalline solids.

| Reaction Type | Reagents | Potential Products |

| N-Alkylation | Alkyl halide, Base | N'-alkyl-4-pentylbenzohydrazide, N,N'-dialkyl-4-pentylbenzohydrazide |

| N-Acylation | Acyl chloride/anhydride (B1165640), Base | N'-acyl-4-pentylbenzohydrazide, N,N'-diacyl-4-pentylbenzohydrazide |

Aromatic Ring System Modifications and Substituent Effects

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the 4-pentyl group and the benzohydrazide moiety.

Directing Effects:

4-Pentyl Group: As an alkyl group, the pentyl substituent is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the positions ortho and para to it more nucleophilic. wikipedia.orguci.edu

Benzohydrazide Moiety (-CONHNH₂): The carbonyl group of the hydrazide is electron-withdrawing through resonance, making the benzohydrazide moiety a deactivating group and a meta-director. quora.com

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating nature of the benzohydrazide group may render these reactions challenging.

Formation of Schiff Bases and Related Hydrazone Derivatives

One of the most common and versatile reactions of benzohydrazides is their condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. The terminal amino group of this compound readily reacts with the carbonyl group of an aldehyde or ketone, typically under acidic catalysis, to form a C=N double bond, with the elimination of a water molecule.

The general reaction is as follows: 4-Pentyl-C₆H₄CONHNH₂ + R-CHO → 4-Pentyl-C₆H₄CONHN=CHR + H₂O

A wide variety of aldehydes and ketones (aliphatic, aromatic, and heterocyclic) can be used in this reaction, leading to a large library of 4-pentylbenzohydrazone derivatives. These reactions are often high-yielding and the products can be easily purified by recrystallization. The formation of these derivatives is a key strategy for modifying the properties of the parent benzohydrazide.

| Carbonyl Compound | Resulting Derivative |

| Benzaldehyde | N'-(phenylmethylene)-4-pentylbenzohydrazide |

| Acetone | N'-(propan-2-ylidene)-4-pentylbenzohydrazide |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-4-pentylbenzohydrazide |

Modern Synthetic Approaches, Including Catalytic and Green Chemistry Methodologies for this compound

The synthesis of this compound, while not extensively detailed in dedicated studies, can be achieved through modern, efficient, and environmentally conscious methodologies. These approaches, primarily centered around catalytic processes and the principles of green chemistry, offer significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, and the use of less hazardous materials. The primary route to synthesizing this compound involves the hydrazinolysis of a corresponding 4-pentylbenzoic acid ester.

A common and direct method for the synthesis of analogous 4-substituted benzohydrazides, such as 4-tert-butylbenzohydrazide, involves a two-step process. nih.gov First, the corresponding carboxylic acid (4-pentylbenzoic acid) is esterified, typically with methanol in the presence of a catalytic amount of strong acid like sulfuric acid, to produce methyl 4-pentylbenzoate. nih.gov Subsequently, this ester undergoes hydrazinolysis by refluxing with hydrazine hydrate in a suitable solvent, commonly methanol, to yield the final this compound. nih.gov This transformation is efficient and represents a foundational method from which more advanced catalytic and green approaches are derived.

Catalytic Approaches:

Modern synthetic strategies increasingly employ catalysts to enhance reaction efficiency and selectivity. For the hydrazinolysis step, while often conducted without an explicit catalyst other than the basicity of hydrazine itself, acid or base catalysis can be utilized to accelerate the reaction, particularly with less reactive esters.

More significantly, catalytic methods are prominent in the synthesis of the precursor, 4-pentylbenzoic acid, and its esters. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to introduce the pentyl group onto a suitable aromatic precursor. These methods offer high yields and functional group tolerance.

Green Chemistry Methodologies:

The principles of green chemistry are increasingly being applied to the synthesis of hydrazide derivatives to minimize environmental impact. These methodologies focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis: One of the most effective green chemistry techniques is the use of microwave irradiation to accelerate chemical reactions. heteroletters.orgresearchgate.netjocpr.com For the synthesis of benzohydrazide derivatives, microwave heating has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating methods. heteroletters.orgjocpr.com The synthesis of this compound from methyl 4-pentylbenzoate and hydrazine hydrate could be efficiently carried out in a microwave reactor, likely leading to a significant reduction in energy consumption and potentially allowing for solvent-free conditions. researchgate.net

Solvent-Free Synthesis (Grinding Technique): Another environmentally benign approach is the use of solvent-free reaction conditions. The grinding technique, where solid reactants are ground together in a mortar and pestle, has been successfully applied to the synthesis of various hydrazides directly from carboxylic acids and hydrazine hydrate. rsc.org This method avoids the use of potentially toxic and volatile organic solvents, simplifies the work-up procedure, and often results in high yields. This technique could be a viable and eco-friendly alternative for the production of this compound.

The table below summarizes various modern synthetic approaches applicable to the synthesis of this compound, based on methodologies reported for structurally similar compounds.

| Precursor(s) | Methodology | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 4-tert-Butylbenzoic acid, Methanol, Hydrazine hydrate | Conventional Heating | H₂SO₄ (catalytic), Reflux | 3-4 hours | Not specified | nih.gov |

| Substituted Salicylaldehydes, Phenylhydrazine derivatives | Microwave Irradiation | Ethanol, 80°C, 50W | 35 minutes | 77-83% | heteroletters.org |

| 2-Hydroxybenzohydrazide, Substituted Isatins | Sonication | Deep Eutectic Solvent | Not specified | High | researchgate.net |

| 2-Aminobenzenethiols, 1,3-Dicarbonyls | Solvent-Free | Hydrazine hydrate (catalytic) | Not specified | 83-96% | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde, Substituted hydrazides | Green Solvent | Polyethylene Glycol (PEG) 400 | Not specified | High | researchgate.net |

Advanced Coordination Chemistry of 4 Pentylbenzohydrazide As a Ligand

Ligand Design Principles and Chelation Properties of 4-Pentylbenzohydrazide

The effectiveness of a molecule as a ligand is determined by its inherent structural and electronic properties. This compound is designed with specific functional groups that facilitate strong and selective binding to metal ions, a property known as chelation.

This compound possesses two primary electron-donating sites that are crucial for its coordination behavior. These are the oxygen atom of the carbonyl group (C=O) and the terminal nitrogen atom of the hydrazide's amino group (-NH2). This arrangement allows the ligand to act in a bidentate fashion, meaning it can bind to a central metal ion through two separate donor atoms. This dual binding creates a stable five-membered ring structure, known as a chelate ring, which significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The presence of both a hard donor atom (oxygen) and a borderline donor (nitrogen) enables it to coordinate effectively with a wide variety of metal ions.

The substituent on the benzene (B151609) ring plays a pivotal role in modulating the coordination properties of the benzohydrazide (B10538) core. In this compound, the pentyl group at the para-position introduces distinct steric and electronic effects.

Electronic Influence: The pentyl group is an alkyl chain that acts as an electron-donating group through an inductive effect (+I). This effect increases the electron density on the aromatic ring, which is subsequently relayed to the hydrazide functional group. The enhanced electron density on both the carbonyl oxygen and the amino nitrogen increases their basicity and electron-donating capability. This, in turn, can lead to the formation of stronger and more stable coordinate bonds with metal ions.

Steric Influence: The pentyl group's size and conformational flexibility introduce steric bulk. This steric hindrance can influence the number of ligands that can fit around a central metal ion and can affect the ultimate geometry of the coordination complex. For example, it might favor the formation of complexes with lower coordination numbers compared to less bulky ligands. Furthermore, the lipophilic nature of the pentyl chain can enhance the solubility of the metal complexes in nonpolar organic solvents.

Synthesis and Characterization of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The mixture is usually heated to facilitate the reaction, and the resulting complex often precipitates from the solution upon cooling.

Derivatives of benzohydrazide are well-known for forming stable complexes with first-row transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). iiste.orgindexcopernicus.com The coordination of this compound with these ions can result in complexes with various geometries, including octahedral, tetrahedral, and square planar, depending on the specific metal ion, its oxidation state, and the reaction stoichiometry. nih.govmdpi.com The formation of these complexes is typically confirmed through various analytical techniques that detect changes in the physical and spectral properties of the ligand upon coordination.

Table 1: Typical Spectroscopic Changes Upon Complexation with Transition Metals

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Implication |

|---|---|---|---|

| FT-IR (ν, cm⁻¹) | Strong C=O stretch (~1650) | Shifts to lower frequency | Coordination via carbonyl oxygen |

| N-H stretch (~3200-3300) | Shifts to lower frequency or broadens | Coordination via amino nitrogen |

| UV-Visible Spectroscopy | Shows π→π* and n→π* transitions | New bands appear in the visible region | Corresponds to d-d electronic transitions of the metal ion, indicative of geometry |

The coordination chemistry of this compound also extends to the f-block elements. Lanthanide ions are classified as hard acids, meaning they preferentially bind to hard donor atoms like oxygen. nih.gov Consequently, the carbonyl oxygen of the benzohydrazide moiety is the primary binding site for lanthanide ions. rsc.org The reactions of benzohydrazide ligands with lanthanide nitrates can yield various structures, from discrete molecules to one-dimensional coordination polymers, depending on the solvent and temperature conditions. nih.govresearchgate.netnih.gov For instance, reactions in isopropanol at room temperature might yield discrete molecular complexes, while hydrothermal conditions at elevated temperatures can lead to the formation of extended polymer chains. rsc.orgnih.gov These lanthanide complexes are of particular interest for their potential applications as luminescent materials. rsc.orgmdpi.com

Structural Elucidation of Coordination Complexes

Determining the precise structure of newly synthesized coordination complexes is fundamental to understanding their properties. A combination of spectroscopic and analytical methods is employed for this purpose.

When suitable crystals cannot be obtained, a suite of other techniques is used to infer the structure:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Detects shifts in the vibrational frequencies of functional groups upon coordination. A shift in the C=O and N-H stretching bands is primary evidence for the involvement of these groups in binding to the metal.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. For transition metal complexes, the position and intensity of d-d transition bands are diagnostic of the coordination geometry (e.g., octahedral vs. tetrahedral). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the diamagnetic complexes can show shifts in the signals of protons and carbons near the coordination sites, confirming the ligand's binding mode.

Magnetic Susceptibility Measurements: This method is used to determine the number of unpaired electrons in a paramagnetic complex, which helps in assigning the correct geometry and electronic configuration of the central metal ion. mdpi.com

Elemental Analysis: Confirms the empirical formula of the complex, ensuring the correct stoichiometry of metal, ligand, and any counter-ions.

Table 2: Methods for Structural Characterization of Metal Complexes

| Analytical Method | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. |

| FT-IR Spectroscopy | Identifies the ligand's donor atoms by observing shifts in vibrational bands. |

| UV-Visible Spectroscopy | Determines the coordination geometry of transition metal complexes. |

| Magnetic Susceptibility | Measures magnetic moment to determine the number of unpaired electrons. |

| Elemental Analysis | Confirms the stoichiometric ratio of elements in the complex. |

Solid-State Crystallographic Investigations

To date, no crystal structures of metal complexes involving this compound have been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). Future research in this area would be invaluable for elucidating the precise coordination environment around the metal center.

A systematic crystallographic investigation would involve the synthesis and single-crystal X-ray diffraction analysis of a series of metal complexes of this compound with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). The primary objectives of such studies would be to:

Determine the coordination mode of the this compound ligand.

Characterize the geometry of the resulting metal complexes (e.g., octahedral, tetrahedral, square planar).

Analyze key structural parameters such as bond lengths and angles between the metal ion and the coordinating atoms of the ligand.

Investigate the role of the pentyl group in the supramolecular assembly and crystal packing of the complexes.

For hypothetical metal complexes, one would expect to collect and present data in a format similar to the following interactive table, which would be populated with experimental data upon successful crystallographic analysis.

Interactive Data Table: Hypothetical Crystallographic Data for Metal Complexes of this compound

| Metal Ion | Formula | Crystal System | Space Group | M-O Bond Length (Å) | M-N Bond Length (Å) | O-M-N Angle (°) |

| Cu(II) | [Cu(C12H17N2O)2]Cl2 | Monoclinic | P21/c | Data not available | Data not available | Data not available |

| Ni(II) | [Ni(C12H17N2O)2]Cl2 | Orthorhombic | Pbca | Data not available | Data not available | Data not available |

| Zn(II) | [Zn(C12H17N2O)2]Cl2 | Triclinic | P-1 | Data not available | Data not available | Data not available |

Spectroscopic Signatures in Metal-Ligand Interactions

Spectroscopic techniques are crucial for understanding the nature of the metal-ligand bond and the changes that occur in the electronic structure of the ligand upon coordination. The absence of published spectroscopic data for this compound complexes means this area is entirely open for investigation.

Key spectroscopic methods to be employed would include:

Infrared (IR) Spectroscopy: Coordination of the hydrazide group to a metal ion is expected to cause significant shifts in the vibrational frequencies of the C=O and N-H bonds. A comparison of the IR spectrum of the free ligand with those of its metal complexes would provide direct evidence of coordination. For instance, a decrease in the C=O stretching frequency and a shift in the N-H stretching and bending vibrations would indicate the involvement of these groups in bonding to the metal.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would reveal information about the d-d transitions of the metal ions and any charge-transfer bands, providing insights into the coordination geometry and the nature of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the resonance signals of the protons and carbons near the coordination sites upon complexation, further confirming the binding mode of the ligand.

The expected shifts in key IR spectral bands upon coordination are summarized in the hypothetical data table below.

Interactive Data Table: Hypothetical IR Spectroscopic Data (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(N-H) | ν(C=O) | ν(C-N) | New Band ν(M-O) | New Band ν(M-N) |

| This compound | Data not available | Data not available | Data not available | - | - |

| [Cu(C12H17N2O)2]Cl2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| [Ni(C12H17N2O)2]Cl2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| [Zn(C12H17N2O)2]Cl2 | Data not available | Data not available | Data not available | Data not available | Data not available |

Rational Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

The ability of this compound to act as a bridging ligand, potentially linking multiple metal centers, makes it an attractive candidate for the construction of MOFs and coordination polymers. The bifunctional nature of the hydrazide group, combined with the steric and electronic influence of the pentyl-substituted benzene ring, could be exploited to direct the assembly of novel one-, two-, or three-dimensional networks.

The rational design of such materials would involve the careful selection of metal ions with specific coordination preferences and the control of reaction conditions (e.g., solvent, temperature, pH) to favor the formation of extended structures over discrete molecular complexes. The hydrophobic pentyl chains could line the pores of a resulting MOF, potentially leading to materials with interesting guest sorption properties, particularly for nonpolar molecules.

Currently, there are no published reports on the use of this compound as a linker in the synthesis of MOFs or coordination polymers. This represents a significant opportunity for future research to explore the synthesis of new porous materials with potentially unique structural topologies and functional properties.

Exploration of 4 Pentylbenzohydrazide in Advanced Materials Science

Integration of 4-Pentylbenzohydrazide into Functional Polymeric and Hybrid Systems

The incorporation of specific functional groups into polymer backbones is a cornerstone of modern polymer chemistry, enabling the creation of materials with tailored properties. The hydrazide group of this compound serves as a highly reactive and versatile handle for polymer modification and synthesis. This reactivity allows for its integration into a variety of polymeric and hybrid systems, imparting unique characteristics to the resulting materials.

The hydrazide moiety can readily react with aldehydes and ketones to form stable hydrazone linkages. This dynamic covalent chemistry is particularly useful for creating self-healing polymers and vitrimers. The reversibility of the hydrazone bond under specific stimuli, such as pH or the presence of a catalyst, allows for the disassembly and reassembly of the polymer network, leading to materials that can repair damage.

Furthermore, the hydrogen bonding capabilities of the N-H and C=O groups in the hydrazide structure can be exploited to influence the supramolecular organization of polymers. In hybrid systems, these interactions can facilitate the dispersion of inorganic nanoparticles or create well-defined interfaces between organic and inorganic phases, leading to enhanced mechanical, thermal, and electronic properties. For instance, the pentyl group can enhance solubility in nonpolar organic solvents, facilitating the processing of these functional polymers.

| Functional Group | Potential Role in Polymeric Systems | Resulting Material Properties |

| Hydrazide (-CONHNH2) | Formation of dynamic covalent bonds (hydrazones) with aldehydes/ketones. | Self-healing, stimuli-responsive, network formation. |

| Benzene (B151609) Ring | Provides rigidity and potential for π-π stacking interactions. | Enhanced thermal stability, tunable electronic properties. |

| Pentyl Group (-C5H11) | Increases solubility in organic solvents and introduces flexibility. | Improved processability, control over morphology. |

This table outlines the potential contributions of the different chemical moieties of this compound to the properties of functional polymers.

Applications in Optoelectronic Materials Development

The development of new organic materials for optoelectronic applications is a rapidly growing field. The inherent electronic properties of aromatic systems, combined with the versatile chemistry of the hydrazide group, position this compound derivatives as promising candidates for use in various optoelectronic devices.

π-conjugated systems are the fundamental building blocks of organic electronics. The benzene ring of this compound can be chemically modified to extend the π-conjugation, a key requirement for efficient charge transport. By reacting the hydrazide group with aromatic aldehydes or ketones containing other π-conjugated moieties, it is possible to synthesize larger, more complex conjugated molecules.

These extended π-systems can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for their application in electronic devices. The pentyl chain can also play a role in controlling the solid-state packing of these molecules, influencing the intermolecular electronic coupling and, consequently, the charge carrier mobility.

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound could potentially serve as host materials, hole-transporting materials, or even as components of emissive materials. The ability to tune their electronic properties through synthetic modification is a significant advantage. For instance, by incorporating electron-donating or electron-withdrawing groups onto the benzene ring, the charge injection and transport properties can be optimized for specific device architectures.

Similarly, in organic solar cells (OSCs), the design of new donor and acceptor materials is critical for improving power conversion efficiencies. Benzohydrazide (B10538) derivatives, when appropriately functionalized to create extended π-conjugated systems, could be explored as either electron-donor or electron-acceptor components in the active layer of an OSC. The long alkyl chain could also aid in promoting the favorable nanomorphology required for efficient charge separation and collection.

| Device | Potential Role of this compound Derivatives | Key Molecular Design Considerations |

| OLEDs | Hole-transporting layer, Host material, Emissive layer component. | HOMO/LUMO energy level tuning, high triplet energy (for hosts), good film-forming properties. |

| OSCs | Electron-donor or electron-acceptor material in the active layer. | Broad absorption spectra, appropriate energy level alignment, good solubility and morphology control. |

This table summarizes the potential applications and design strategies for this compound derivatives in optoelectronic devices.

Contribution to Responsive Materials and Chemical Sensor Design

The development of materials that can respond to external stimuli is a key area of research in materials science. The chemical reactivity of the hydrazide group makes this compound an excellent building block for the creation of responsive materials and chemical sensors.

The formation of hydrazones is a reversible reaction that can be sensitive to pH. This property can be harnessed to create pH-responsive hydrogels or polymers that undergo a change in their physical properties, such as swelling or solubility, in response to changes in acidity. Furthermore, the hydrazide group can act as a chelating agent for metal ions. This interaction can be exploited to design colorimetric or fluorescent sensors for the detection of specific metal ions. Upon binding to a metal ion, the electronic properties of the molecule can be perturbed, leading to a detectable change in its optical properties.

Research on organogels based on hydrazide and azobenzene (B91143) derivatives has demonstrated the potential for creating multi-stimuli-responsive materials. rsc.org These gels can respond to light, temperature, and chemical inputs, showcasing the versatility of the hydrazide moiety in designing smart materials. rsc.org

Advanced Manufacturing Paradigms Utilizing this compound Derivatives

The transition from laboratory-scale synthesis to industrial manufacturing requires materials that are compatible with advanced manufacturing techniques. The solubility and processing characteristics of this compound derivatives, aided by the pentyl group, make them amenable to solution-based processing methods such as spin-coating, ink-jet printing, and roll-to-roll processing.

These techniques are crucial for the cost-effective fabrication of large-area electronic devices and functional coatings. The ability to precisely control the deposition of these materials from solution opens up possibilities for creating complex device architectures and patterns. For example, in the manufacturing of OLED displays, solution processing can offer significant cost advantages over traditional vacuum deposition methods.

Furthermore, the dynamic covalent chemistry of the hydrazide group could be utilized in additive manufacturing (3D printing) to create objects with self-healing properties or the ability to be reprocessed and recycled.

Theoretical and Computational Investigations of 4 Pentylbenzohydrazide and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key chemical characteristics. For 4-Pentylbenzohydrazide, DFT calculations can elucidate its geometry, stability, and electronic properties, which are crucial for predicting its chemical behavior.

The electronic landscape of a molecule is primarily described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. libretexts.orglibretexts.org

In the context of this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the hydrazide moiety and the phenyl ring, while the LUMO is distributed over the π-system, particularly the carbonyl group. The pentyl group at the para-position acts as a weak electron-donating group, which can slightly raise the HOMO energy level compared to unsubstituted benzohydrazide (B10538), potentially increasing its reactivity in electrophilic reactions. DFT calculations at levels like B3LYP/6-311G+(d,p) are commonly employed to compute these orbital energies and visualize their distribution. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Benzohydrazide Scaffold

| Parameter | Description | Typical Calculated Value (eV) | Implication for this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 | Electron-donating pentyl group may raise this value slightly. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 | Less affected by the alkyl substituent. |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.0 to 5.0 | A measure of chemical reactivity and stability. |

Note: The values presented are illustrative for a generic benzohydrazide scaffold based on computational chemistry literature. Specific values for this compound would require dedicated calculations.

The benzohydrazide scaffold possesses significant conformational flexibility due to rotation around several single bonds, such as the C-C bond connecting the phenyl ring to the carbonyl group and the C-N and N-N bonds of the hydrazide moiety. Computational methods can map the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers.

Furthermore, the hydrazide group can exhibit keto-enol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, resulting in an imidic acid form. researchgate.netwiley-vch.de Quantum chemical calculations are essential for determining the relative energies of these tautomers. nih.gov For most benzohydrazides under normal conditions, the keto (amide) form is significantly more stable than the enol (imidic acid) form. researchgate.net Understanding the energy barriers between conformers and the relative stability of tautomers is crucial, as the specific three-dimensional structure and tautomeric state can dictate how the molecule interacts with biological targets.

Molecular Dynamics Simulations of this compound Systems

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. dntb.gov.ua An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions.

The simulation solves Newton's equations of motion for every atom in the system, allowing researchers to observe the molecule's movements, conformational changes, and interactions with solvent molecules. mdpi.com For this compound, MD simulations lasting hundreds of nanoseconds can reveal the stability of its preferred conformations, the dynamics of its hydrogen bonding with water, and the behavior of the flexible pentyl chain. mdpi.comfip.org This information is particularly valuable for understanding how the molecule might behave in a biological system, such as approaching the binding site of a protein.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational chemistry can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential chemical transformations. rsc.org By calculating the energies of reactants, transition states, and products, a complete reaction coordinate diagram can be constructed. nih.gov This allows for the determination of activation energies, which are key to predicting reaction rates.

For instance, the oxidation or hydrolysis of the hydrazide group can be modeled to understand its metabolic fate. nih.gov DFT calculations can identify the most likely sites for electrophilic or nucleophilic attack by examining the molecular electrostatic potential (MEP) map and Fukui functions. Such computational studies provide a detailed, step-by-step view of reaction pathways that are often difficult to probe experimentally. rsc.org Furthermore, in silico models can be developed to predict the formation of reactive metabolites, which is a critical aspect of drug development. nih.gov

Computational Design and Virtual Screening of Novel this compound Derivatives

The this compound scaffold can serve as a starting point for the computational design of new molecules with desired properties. Virtual screening is a powerful technique used to explore a large library of chemical structures in silico to identify those most likely to bind to a specific biological target, such as an enzyme or receptor.

The process typically begins with a virtual library of this compound derivatives, created by adding various substituents at different positions on the molecule. These virtual compounds are then "docked" into a 3D model of the target's binding site. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, usually as a scoring function. fip.org Hits with the best scores are then prioritized for synthesis and experimental testing, making the drug discovery process more efficient. mdpi.com

Table 2: Workflow for Virtual Screening of this compound Derivatives

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the biological target (e.g., from the Protein Data Bank). | AutoDock Tools, Schrödinger Maestro |

| 2. Ligand Library Generation | Create a virtual library of this compound derivatives with diverse chemical substituents. | ChemDraw, RDKit |

| 3. Molecular Docking | Dock each ligand from the library into the defined binding site of the target protein. | AutoDock Vina, GLIDE, GOLD |

| 4. Scoring and Ranking | Score the binding poses of each ligand and rank them based on predicted binding affinity. | Scoring functions within docking software |

| 5. Hit Selection | Select the top-ranked compounds for further analysis, synthesis, and experimental validation. | Visual inspection, filtering by properties |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. drugdesign.orgyoutube.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern SAR exploration. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. ijcrt.orgijcrt.org

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity (e.g., inhibitory concentration, IC₅₀).

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to provide insights into the structural features that are most important for activity. jppres.com For example, a model might reveal that increasing the hydrophobicity of the pentyl chain enhances activity, or that adding a hydrogen bond donor at a specific position is beneficial. researchgate.net This knowledge provides a rational basis for designing more potent and selective compounds. drugdesign.org

Elucidation of Biological Mechanism of Action for 4 Pentylbenzohydrazide Derivatives

Molecular Target Identification and Validation

Research into the mechanism of action for the broader class of benzohydrazide (B10538) derivatives has identified several key molecular targets involved in cancer progression. A primary target that has been validated for certain benzohydrazide derivatives is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its overactivity is a hallmark of many cancers.

A series of novel benzohydrazide derivatives incorporating dihydropyrazole moieties were synthesized and evaluated as potential EGFR kinase inhibitors. nih.gov The validation of EGFR as a target was confirmed through enzymatic assays that measured the direct inhibitory effect of these compounds on EGFR kinase activity. nih.gov

Furthermore, there is a functional link between EGFR and other critical cellular proteins such as Poly(ADP-ribose) polymerase 1 (PARP1). Studies have shown that cancer cells with over-expression of EGFR become highly dependent on DNA repair genes, including PARP1, which is essential for repairing DNA damage induced by reactive oxygen species (ROS). nih.gov This suggests that in cancers with hyperactive EGFR, PARP1 becomes a critical survival protein, making it an attractive therapeutic target. While direct inhibition of PARP1 by 4-pentylbenzohydrazide derivatives is not established, the targeting of EGFR can create a synthetic lethal environment where subsequent PARP1 inhibition would be highly effective. nih.gov Additionally, inhibitors of Histone Deacetylases (HDACs) have been shown to down-regulate the levels of PARP1, indicating a potential interplay between these pathways that could be exploited. nih.gov

Enzyme Inhibition Kinetics and Mechanism (e.g., PARP1, HDAC, EGFR Kinase)

The inhibitory action of benzohydrazide derivatives has been most clearly demonstrated against EGFR kinase. In a study evaluating a series of these compounds, specific derivatives showed potent inhibition of the enzyme. nih.gov

One of the most effective compounds, designated H20 , exhibited an IC50 value of 0.08 µM against EGFR kinase. nih.gov This level of potency is comparable to that of established EGFR inhibitors like erlotinib. The same study reported the anti-proliferative activity of compound H20 against various cancer cell lines, with the following IC50 values: nih.gov

| Cell Line | Cancer Type | IC50 Value (µM) |

| A549 | Lung Cancer | 0.46 |

| MCF-7 | Breast Cancer | 0.29 |

| HeLa | Cervical Cancer | 0.15 |

| HepG2 | Liver Cancer | 0.21 |

To understand the mechanism of inhibition at a molecular level, computational molecular modeling studies have been performed. These simulations predict the binding interactions between the benzohydrazide derivatives and the ATP-binding site of the EGFR kinase domain. nih.gov

The modeling for the highly potent compound H20 revealed key interactions that stabilize its binding within the active site. The dihydropyrazole and naphthalene ring structures, combined with the benzohydrazide core, are thought to fit snugly into the hydrophobic pocket of the kinase domain. Specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site are predicted to be responsible for the potent inhibitory activity. These interactions effectively block the binding of ATP, thereby preventing the autophosphorylation of the receptor and inhibiting the downstream signaling cascade that promotes tumor growth. nih.gov

Allosteric modulation refers to the regulation of an enzyme or receptor by the binding of a molecule at a site other than the active site. nih.govresearchgate.net This mechanism can offer greater specificity and fine-tuned control over protein function compared to direct competitive inhibition. nih.gov Allosteric modulators can either enhance (Positive Allosteric Modulators, PAMs) or decrease (Negative Allosteric Modulators, NAMs) the activity of the target protein. nih.gov While allosteric modulation is a significant mechanism for many therapeutic agents, particularly those targeting G protein-coupled receptors (GPCRs), there is currently no specific evidence in the scientific literature to suggest that this compound derivatives exert their effects on EGFR, PARP1, or HDACs through an allosteric mechanism. frontiersin.org Their action, particularly on EGFR, appears to be consistent with competitive inhibition at the ATP-binding site. nih.gov

Cellular Pathway Modulation Studies

The inhibition of key molecular targets by this compound derivatives triggers significant downstream effects on cellular pathways that control cell division and survival.

A common consequence of treatment with various anti-cancer agents, including derivatives related to benzohydrazides, is the disruption of the cell division cycle. nih.gov Numerous studies on different classes of chemical compounds have demonstrated the ability to induce cell cycle arrest specifically at the G2/M checkpoint. medsci.orgresearchgate.netdoi.org This arrest prevents the cell from entering mitosis (M phase), thereby halting proliferation.

The G2/M arrest is often mediated by the modulation of key regulatory proteins. For instance, treatment with certain compounds has been shown to down-regulate checkpoint proteins like cyclin B1, which is crucial for the entry into mitosis. nih.gov The cellular response to DNA damage or replicative stress often involves the activation of proteins like p53 and the cyclin-dependent kinase inhibitor p21, which play a pivotal role in enforcing cell cycle checkpoints. medsci.orgnih.gov By causing an accumulation of cells in the G2/M phase, these derivatives effectively stop the growth of the tumor cell population. doi.org

Beyond halting cell proliferation, a key mechanism for many effective anti-cancer compounds is the induction of programmed cell death, or apoptosis. mdpi.com This is a controlled, energy-dependent process that eliminates damaged or unwanted cells. Hydrazide and pyrazole derivatives have been shown to be potent inducers of apoptosis in cancer cells. nih.gov

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that derivatives can trigger the intrinsic pathway. This is often associated with an increase in reactive oxygen species (ROS) within the cancer cells. nih.govnih.gov Elevated ROS levels can lead to the loss of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.com

A crucial step in this process is the activation of a cascade of enzymes called caspases. Initiator caspases (like caspase-9 for the intrinsic pathway) activate executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov Studies on related compounds have confirmed the induction of apoptosis through methods like Annexin V/propidium iodide (PI) double staining, which identifies apoptotic cells. nih.gov

Structure-Mechanism Relationship Analysis for Optimized Biological Function

The core structure of benzohydrazide derivatives has been identified as a versatile scaffold in the development of therapeutic agents. These compounds are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

A key feature of this compound is the presence of a five-carbon alkyl chain at the para-position of the benzene (B151609) ring. This pentyl group imparts a significant degree of lipophilicity to the molecule. The lipophilicity of a compound is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. An increase in lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the blood-brain barrier or the cell membranes of pathogens, potentially leading to improved bioavailability and efficacy.

The length and nature of the alkyl substituent at the para-position can have a profound impact on the inhibitory potency of benzohydrazide derivatives against various enzymes. While specific studies on this compound are limited, research on related 4-alkylbenzohydrazide analogs suggests a direct correlation between the length of the alkyl chain and the inhibitory activity up to a certain point. This relationship can often be attributed to the hydrophobic interactions between the alkyl chain and the hydrophobic pockets within the active site of the target enzyme.

For instance, in the context of enzyme inhibition, the pentyl group of this compound can be hypothesized to occupy a hydrophobic sub-pocket in the enzyme's active site. The optimal length of the alkyl chain is crucial, as a chain that is too short may not establish sufficient hydrophobic contacts, while one that is too long may introduce steric hindrance, preventing the proper binding of the hydrazide moiety to the catalytic residues of the enzyme.

The following table illustrates a hypothetical structure-activity relationship for 4-alkylbenzohydrazide derivatives against a generic enzyme, based on the principle of increasing hydrophobic interactions with the alkyl chain length.

| Compound | R-Group at para-position | Alkyl Chain Length | Hypothetical IC50 (µM) | Rationale |

| 1 | -CH3 | 1 | 50 | Minimal hydrophobic interaction. |

| 2 | -CH2CH3 | 2 | 35 | Increased hydrophobic interaction. |

| 3 | -CH2CH2CH3 | 3 | 20 | Favorable hydrophobic interaction. |

| 4 | -CH2CH2CH2CH2CH3 | 5 | 10 | Optimal hydrophobic interaction with the target pocket. |

| 5 | -CH2CH2CH2CH2CH2CH3 | 6 | 15 | Potential for slight steric clash. |

| 6 | -CH2CH2CH2CH2CH2CH2CH3 | 7 | 25 | Increased steric hindrance, reducing binding affinity. |

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate the structure-activity relationship concept.

Furthermore, the hydrazide functional group (-CONHNH2) is a critical component of the pharmacophore. It is known to act as a key interacting moiety, often forming hydrogen bonds or coordinating with metal ions within the active site of metalloenzymes. The electronic properties of the phenyl ring, as influenced by the para-substituent, can modulate the reactivity and binding affinity of the hydrazide group. While an alkyl group like pentyl is primarily an electron-donating group through induction, its effect on the electronic nature of the hydrazide moiety is generally less pronounced than that of strongly electron-withdrawing or electron-donating groups.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Pentylbenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysisnih.govderpharmachemica.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Pentylbenzohydrazide. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, confirming the compound's constitution and providing insights into its conformational dynamics. rcsi.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the pentyl chain, the aromatic ring, and the hydrazide moiety. The aromatic protons, due to the para-substitution, would typically appear as two distinct doublets in the δ 7.0-8.0 ppm range. The protons of the pentyl group would resonate in the upfield region (δ 0.8-2.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The N-H protons of the hydrazide group are expected to appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration. derpharmachemica.comresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is typically observed in the downfield region, around δ 160-165 ppm. derpharmachemica.com Aromatic carbons would show signals between δ 100-150 ppm. The carbons of the pentyl chain would appear in the aliphatic region (δ 14-40 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents. derpharmachemica.comrcsi.com

Conformational analysis, particularly around the amide C-N bond, can be investigated using advanced NMR techniques like 2D NOESY, which can reveal through-space correlations between protons, helping to define the molecule's preferred three-dimensional structure in solution. rcsi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic | C2-H, C6-H | ~7.8 (d) | ~128 |

| Aromatic | C3-H, C5-H | ~7.3 (d) | ~129 |

| Aromatic | C1 (ipso) | - | ~130 |

| Aromatic | C4 (ipso) | - | ~145 |

| Carbonyl | C=O | - | ~165 |

| Hydrazide | -NH-NH₂ | Broad singlets | - |

| Pentyl | -CH₂- (α to ring) | ~2.6 (t) | ~36 |

| Pentyl | -CH₂- | ~1.6 (m) | ~31 |

| Pentyl | -CH₂- | ~1.3 (m) | ~31.5 |

| Pentyl | -CH₂- | ~1.3 (m) | ~22.5 |

| Pentyl | -CH₃ | ~0.9 (t) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identificationderpharmachemica.comderpharmachemica.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. These methods provide a molecular "fingerprint," which is unique to the compound's structure.

The IR spectrum of this compound would be dominated by several key absorptions. The N-H stretching vibrations of the hydrazide group are expected to appear as one or two bands in the 3200-3400 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is a strong and characteristic absorption typically found between 1630-1680 cm⁻¹. derpharmachemica.com The N-H bending vibration (Amide II band) is expected around 1511-1598 cm⁻¹. derpharmachemica.com Additionally, aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations from both the aromatic ring (~3000-3100 cm⁻¹) and the pentyl group (2850-2960 cm⁻¹) will be evident. derpharmachemica.com

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman, and vice versa. This is particularly true for non-polar bonds. The aromatic ring vibrations are often strong in Raman spectra.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazide (N-H) | Stretching | 3200 - 3400 | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Strong |

| Carbonyl (C=O) | Amide I Stretch | 1630 - 1680 | Strong |

| Amine (N-H) | Amide II Bend | 1511 - 1598 | Medium-Strong |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisnih.govderpharmachemica.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound (C₁₂H₁₈N₂O), the nominal molecular weight is 206 g/mol .

Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orgchemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.

Expected fragmentation pathways for this compound include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group or the aromatic ring.

Amide bond cleavage: Scission of the C-N or N-N bonds of the hydrazide moiety.

Loss of the pentyl chain: Fragmentation of the alkyl group, often through a series of losses of 14 mass units (CH₂). libretexts.org

Formation of a benzoyl cation: A prominent peak at m/z 105 is often observed for benzoyl derivatives, corresponding to [C₆H₅CO]⁺. The 4-pentyl substitution would shift this to m/z 175, corresponding to [C₅H₁₁-C₆H₄CO]⁺.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₂H₁₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [C₅H₁₁-C₆H₄CO]⁺ | Loss of ·NHNH₂ |

| 149 | [H₂N-NH-CO-C₆H₄-CH₂]⁺ | Benzylic cleavage of pentyl chain |

| 119 | [C₅H₁₁-C₆H₄]⁺ | Loss of ·CONHNH₂ |

High-Resolution Mass Spectrometry (HRMS) Techniquesnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netresearchgate.net This precision allows for the determination of the elemental composition of the molecular ion and its fragments, as multiple chemical formulas can have the same nominal mass but different exact masses. nih.govresearchgate.net For example, HRMS can distinguish this compound (C₁₂H₁₈N₂O, exact mass: 206.1419) from another compound with the same nominal mass but a different elemental formula. This capability is crucial for confirming the identity of the compound and for elucidating the composition of unknown fragments. researchgate.net

Derivatization Strategies for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysisjfda-online.com

Direct analysis of hydrazides by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their polarity and potential for thermal degradation. jfda-online.com Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable form, improving its chromatographic properties. jfda-online.comlibretexts.org

Common derivatization strategies for compounds with active hydrogens, like this compound, include:

Silylation: This involves reacting the N-H groups of the hydrazide with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. youtube.comnih.govnih.govresearchgate.net This process replaces the active hydrogens with non-polar TMS groups, which increases volatility and reduces interactions with the GC column. nih.govgcms.cz

Acylation: This strategy involves reacting the hydrazide with an acylating agent, like a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA). libretexts.orgnih.gov Acylation also increases volatility and can introduce fluorinated tags that enhance detection sensitivity with an electron capture detector (ECD). osti.gov

These derivatization methods are essential for obtaining sharp, symmetrical peaks and reproducible results in the GC-MS analysis of hydrazides. researchgate.netresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Quantitative Analysisnih.gov

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of valence electrons to higher energy levels. shu.ac.ukpharmatutor.org For this compound, the UV-Vis spectrum is characterized by electronic transitions associated with its chromophores: the substituted benzene (B151609) ring and the carbonyl group.

The primary absorptions are expected to be:

π → π* transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic ring and the C=O group. shu.ac.ukuzh.ch These typically occur below 300 nm for benzoyl systems.

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding (n) electrons (from the oxygen and nitrogen atoms) to π* anti-bonding orbitals. shu.ac.ukuzh.ch These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions. youtube.com

The position and intensity of these absorption bands can be used for quantitative analysis based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte in a solution. shu.ac.uk

X-ray Diffraction (XRD) for Solid-State Structure Determinationresearchgate.net

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, an XRD analysis would reveal:

Molecular Conformation: The exact conformation of the molecule in the crystal lattice, including the planarity of the benzohydrazide (B10538) core and the orientation of the pentyl chain.

Crystal Packing: How individual molecules are arranged in the unit cell.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds involving the N-H and C=O groups of the hydrazide moiety, which are critical in dictating the crystal packing. nih.gov Van der Waals interactions involving the aromatic rings and pentyl chains also play a significant role.

The results from an XRD study include the determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, providing a complete and unambiguous picture of the solid-state structure. researchgate.netnih.gov

Future Research Trajectories and Interdisciplinary Perspectives for 4 Pentylbenzohydrazide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for the synthesis of benzohydrazides are well-established, future research should focus on the development of more efficient, selective, and sustainable synthetic routes for 4-pentylbenzohydrazide and its analogs. thepharmajournal.combiointerfaceresearch.comchemijournal.com Conventional synthesis often involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com Innovations in this area could involve microwave-assisted synthesis to significantly reduce reaction times and improve yields. thepharmajournal.compensoft.net

Key areas for future synthetic research include:

Catalytic Approaches: Investigating novel catalysts to improve the efficiency and selectivity of the hydrazinolysis of esters or the direct amidation of carboxylic acids. This could involve the use of transition metal catalysts or organocatalysts to achieve milder reaction conditions and higher functional group tolerance.

Flow Chemistry: The implementation of continuous flow synthesis methodologies could offer advantages in terms of safety, scalability, and product consistency. Flow reactors can allow for precise control over reaction parameters, leading to higher yields and purities.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce waste generation, and improve atom economy. The development of one-pot or tandem reactions to construct the this compound scaffold from simple starting materials would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions (temperature, time, power) |

| Novel Catalysis | Higher efficiency, greater selectivity, milder conditions | Development of novel transition metal and organocatalysts |

| Flow Chemistry | Enhanced safety, scalability, and consistency | Design and optimization of continuous flow reactor systems |

| Green Chemistry | Reduced environmental impact, sustainability | Use of green solvents, atom economy, one-pot reactions |

Exploration of Advanced Coordination Complexes with Tunable Properties

The benzohydrazide (B10538) moiety is an excellent ligand for the formation of coordination complexes with a wide range of metal ions, owing to the presence of multiple donor atoms (N and O). rsc.orgrsc.orgdoi.org The pentyl group in this compound can further influence the properties of these complexes by affecting their solubility, crystal packing, and intermolecular interactions. Future research in this area should focus on the synthesis and characterization of novel coordination complexes with tunable electronic, magnetic, and optical properties. rsc.orgnih.gov

Promising research directions include:

Luminescent Materials: Investigating the coordination of this compound with lanthanide ions to create highly luminescent materials for applications in sensing, bioimaging, and lighting.

Magnetic Materials: Exploring the formation of polynuclear complexes with transition metals to generate single-molecule magnets or magnetic coordination polymers. The flexible nature of the hydrazide ligand can facilitate the formation of interesting magnetic coupling pathways. rsc.org

Catalysis: Developing coordination complexes of this compound that can act as catalysts for various organic transformations. The metal center's catalytic activity can be tuned by modifying the coordination environment provided by the ligand.

| Metal Ion Type | Potential Application of Complex | Key Properties to Tune |

| Lanthanides (e.g., Eu, Tb) | Luminescent sensors, bio-imaging agents | Emission wavelength, quantum yield, lifetime |

| Transition Metals (e.g., Mn, Fe, Co) | Molecular magnets, catalytic converters | Magnetic susceptibility, redox potentials, catalytic activity |

| Main Group Metals (e.g., Sn, Bi) | Photocatalysts, gas storage materials | Band gap, surface area, porosity |

Expansion into Emerging Materials Science Applications and Nanotechnology

The self-assembly properties and functionalizability of this compound make it an attractive building block for the creation of novel materials and for applications in nanotechnology. mdpi.com The interplay between the aromatic ring, the hydrazide linker, and the aliphatic pentyl chain can drive the formation of ordered supramolecular structures.

Future research should explore:

Functionalized Nanoparticles: The use of this compound to functionalize the surface of nanoparticles (e.g., gold, iron oxide) to enhance their stability, biocompatibility, and targeting capabilities for applications in drug delivery and medical imaging. nih.govnih.gov

Supramolecular Gels: Investigating the ability of this compound and its derivatives to form supramolecular gels in various solvents. These materials could have applications in areas such as tissue engineering and controlled release systems.

Organic Electronics: Exploring the potential of thin films and single crystals of this compound-based materials in organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The pentyl group can enhance solubility and improve film morphology, which are crucial for device performance.

Deeper Mechanistic Insights into Biological Interactions through Integrated Omics and Bio-Computational Approaches

Benzohydrazide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. derpharmachemica.comnih.govnih.gov The specific biological targets and mechanisms of action of this compound remain largely unexplored. Future research should employ a combination of experimental and computational approaches to elucidate its biological interactions at a molecular level.

Key research avenues include:

Integrated Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to study the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with this compound. This can help identify key pathways and molecular targets affected by the compound.

Bio-computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding modes of this compound with specific protein targets. pensoft.net These computational studies can guide the design of more potent and selective analogs.

Target Identification and Validation: Using chemical proteomics and other advanced techniques to identify the direct binding partners of this compound within the cell. Subsequent validation of these targets will be crucial to understanding its mechanism of action.

| Research Approach | Objective | Expected Outcome |

| Transcriptomics (RNA-Seq) | Identify changes in gene expression | Uncover regulated biological pathways |

| Proteomics (Mass Spectrometry) | Identify changes in protein abundance | Discover potential protein targets |

| Metabolomics (NMR, Mass Spec) | Identify changes in metabolite levels | Reveal metabolic pathways affected |

| Molecular Docking | Predict binding to protein targets | Prioritize compounds for experimental testing |

| Molecular Dynamics | Simulate compound-protein interactions | Understand binding stability and dynamics |

Synergistic Opportunities at the Interface of Organic Chemistry, Coordination Chemistry, Materials Science, and Biological Research

The true potential of this compound lies in the synergistic integration of knowledge and techniques from multiple scientific disciplines. Future breakthroughs will likely emerge from collaborative research that bridges the gaps between these traditionally distinct fields.

Examples of interdisciplinary research opportunities include:

Bio-inspired Materials: Designing and synthesizing novel coordination polymers of this compound that mimic the structure and function of biological systems. These materials could have applications in areas such as biocatalysis and biosensing.

Theranostic Agents: Developing metal complexes of this compound that combine therapeutic and diagnostic functionalities. For instance, a luminescent lanthanide complex could be used for both bioimaging and photodynamic therapy.

Smart Materials: Creating materials based on this compound that can respond to external stimuli, such as light, temperature, or pH. These "smart" materials could have applications in drug delivery, sensing, and soft robotics.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advancements in chemistry, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Pentylbenzohydrazide, and which analytical techniques are critical for its structural confirmation?

- Methodology :

- Synthesis : The compound is typically synthesized via hydrazinolysis of 4-pentylbenzoic acid derivatives (e.g., esters or acyl chlorides) using hydrazine hydrate under reflux conditions . Alternative routes may involve coupling reactions with hydrazine derivatives.

- Characterization :

- NMR spectroscopy (¹H and ¹³C) to confirm the hydrazide moiety (-NH-NH₂) and pentyl chain integration.

- X-ray crystallography (if crystalline) for definitive bond-length and angle validation .

- IR spectroscopy to identify carbonyl (C=O) and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).

Q. How do researchers address solubility challenges of this compound in aqueous systems for pharmacological assays?

- Methodology :

- Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered saline (PBS, pH 7.4).

- Sonication or heating (≤60°C) to enhance dispersion.

- Validate solubility limits via UV-Vis spectroscopy or HPLC to avoid precipitation during bioassays .

Advanced Research Questions

Q. What strategies mitigate low yields in multi-step syntheses of this compound, particularly with acid-sensitive intermediates?

- Methodology :

- Protective Groups : Temporarily protect reactive sites (e.g., carbonyl groups) using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during intermediate steps.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate hydrazine coupling while minimizing side reactions.

- Purification : Use gradient elution in column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., enzymes or receptors).

- Compare results across experimental conditions (e.g., pH, solvent) to identify confounding variables .

- Validate hypotheses using molecular dynamics simulations (GROMACS) to assess ligand-protein stability over time .

Q. What experimental designs are optimal for evaluating the thermodynamic stability of this compound in long-term storage?

- Methodology :

- Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation products via LC-MS at intervals (0, 1, 3, 6 months).

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions (25°C) .